molecular formula C13H9Cl2NO B1452561 5-(2,3-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187164-47-1

5-(2,3-Dichlorobenzoyl)-2-methylpyridine

Cat. No. B1452561
M. Wt: 266.12 g/mol
InChI Key: SLIAOTSWENZONR-UHFFFAOYSA-N
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Description

The compound “5-(2,3-Dichlorobenzoyl)-2-methylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a 2,3-dichlorobenzoyl group, which is a benzene ring substituted with two chlorine atoms and a carbonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the resources I have, compounds like these are often synthesized through a series of organic reactions, including nucleophilic substitution and acylation .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyridine ring attached to the 2,3-dichlorobenzoyl group at the 5-position of the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carbonyl group and the electronegative chlorine atoms might influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Complex Pyrido[2,3-d]pyrimidines

    Research by Grivsky et al. (1980) details the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound similar to 5-(2,3-Dichlorobenzoyl)-2-methylpyridine. This synthesis demonstrates the preparation of complex pyrido[2,3-d]pyrimidines, highlighting their potential in medicinal chemistry, particularly as lipid-soluble inhibitors with antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

  • Molecular Docking for Antimicrobial Properties

    Shyma et al. (2013) synthesized a series of derivatives bearing a 6-methylpyridine moiety, similar to the structure of 5-(2,3-Dichlorobenzoyl)-2-methylpyridine. Their research focused on evaluating these compounds for antimicrobial activity and performing molecular docking studies, indicating the relevance of such compounds in developing antimicrobial agents (Shyma, Kalluraya, Peethambar, Telkar, & Arulmoli, 2013).

  • Antimalarial Activity

    Görlitzer et al. (2006) synthesized compounds based on the structure of 2,5-dichlorobenzo[c][2,7]naphthyridine, structurally related to 5-(2,3-Dichlorobenzoyl)-2-methylpyridine. These compounds were tested for antimalarial activity, demonstrating their potential utility in treating malaria (Görlitzer, Enge, Jones, Jomaa, & Wiesner, 2006).

Chemical Synthesis and Characterization

  • Preparation Methods for Pyridine Derivatives: Zhao Bao (2003) reviewed various preparation methods for 2-chloro-5-methylpyridine, a compound closely related to 5-(2,3-Dichlorobenzoyl)-2-methylpyridine. This research provides insights into the synthesis routes of pyridine derivatives, crucial for developing new chemicals and pharmaceuticals (Zhao Bao, 2003).

Applications in Material Science and Engineering

  • Photochemical Studies

    Research by Akai et al. (2006) on 2-amino-5-methylpyridine, a structurally similar compound to 5-(2,3-Dichlorobenzoyl)-2-methylpyridine, explored photoinduced amino-imino tautomerism. This study highlights the potential applications of such pyridine derivatives in material science, particularly in understanding photochemical reactions (Akai, Harada, Shin-ya, Ohno, & Aida, 2006).

  • Crystal Structure Analysis in Chemistry

    Sherfinski and Marsh (1975) investigated the crystal structure of 2-amino-5-methylpyridine hydrochloride, offering valuable information for understanding the crystallography of similar compounds, including 5-(2,3-Dichlorobenzoyl)-2-methylpyridine. Such studies are fundamental in material science for designing and characterizing new materials (Sherfinski & Marsh, 1975).

Safety And Hazards

As with any chemical compound, handling “5-(2,3-Dichlorobenzoyl)-2-methylpyridine” would require appropriate safety measures. The dichlorobenzoyl component of the molecule, for instance, is associated with certain hazards such as being harmful if swallowed and causing skin irritation .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given its complex structure, it might be of interest in the development of pharmaceuticals or materials science .

properties

IUPAC Name

(2,3-dichlorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-5-6-9(7-16-8)13(17)10-3-2-4-11(14)12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIAOTSWENZONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dichlorobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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